

Phenyl Isonicotinate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Phenyl isonicotinate*

CAS No.: *94-00-8*

Cat. No.: *B1268362*

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CAS Number: 94-00-8

This technical guide provides an in-depth overview of **Phenyl isonicotinate**, a heterocyclic aromatic ester of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and characterization, and explores its potential applications in medicinal chemistry.

Chemical and Physical Properties

Phenyl isonicotinate, also known as isonicotinic acid phenyl ester or phenyl 4-pyridinecarboxylate, is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a valuable resource for laboratory use and theoretical modeling.

Property	Value	Source
CAS Number	94-00-8	[1]
Molecular Formula	C ₁₂ H ₉ NO ₂	[2]
Molecular Weight	199.21 g/mol	[2]
Melting Point	72 °C	[2]
Boiling Point (Predicted)	338.9 ± 15.0 °C	[2]
Density (Predicted)	1.199 ± 0.06 g/cm ³	[2]
pKa (Predicted)	2.96 ± 0.26	[2]
Appearance	White to Light yellow to Light orange powder to crystal	[1]
Purity	>98.0% (GC)	[1]

Synthesis of Phenyl Isonicotinate

The synthesis of **Phenyl isonicotinate** can be effectively achieved through the esterification of isonicotinic acid with phenol. A common and efficient method involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, which is then reacted with phenol in the presence of a base to yield the desired ester.

Experimental Protocol: Synthesis via Isonicotinoyl Chloride

This two-step protocol outlines the synthesis of **Phenyl isonicotinate** starting from isonicotinic acid.

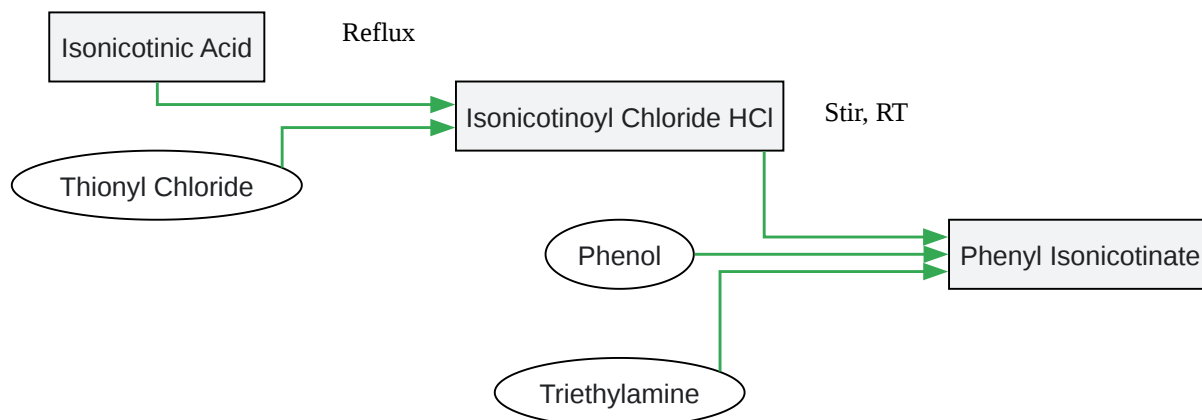
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

- In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, place 12.3 g (0.1 mol) of isonicotinic acid.
- Under cooling in an ice bath, cautiously add 25 mL of thionyl chloride all at once. An exothermic reaction will occur.[3]

- Once the initial reaction subsides, heat the mixture to reflux on an oil bath for 1.5 hours.[3]
- After reflux, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.
- To the crystalline residue, add 100 mL of dry diethyl ether and stir.[3]
- Filter the resulting white precipitate, wash with an additional 50 mL of dry diethyl ether, and dry under vacuum to yield isonicotinoyl chloride hydrochloride.

Step 2: Synthesis of **Phenyl Isonicotinate**

- In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 9.4 g (0.1 mol) of phenol in 100 mL of a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add 10.1 g (0.1 mol) of triethylamine to the cooled solution.
- In a separate flask, suspend 17.8 g (0.1 mol) of isonicotinoyl chloride hydrochloride in 100 mL of the same anhydrous solvent.
- Slowly add the suspension of isonicotinoyl chloride hydrochloride to the phenol and triethylamine solution via the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[4]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Concentrate the filtrate under reduced pressure to obtain the crude **Phenyl isonicotinate**.



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Synthesis of **Phenyl Isonicotinate**.

Purification and Characterization

The crude **Phenyl isonicotinate** can be purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.

Experimental Protocol: Purification and Characterization

Purification by Column Chromatography

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- Dissolve the crude **Phenyl isonicotinate** in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
- Collect fractions and monitor them by TLC to identify those containing the pure product.

- Combine the pure fractions and evaporate the solvent to yield purified **Phenyl isonicotinate**.

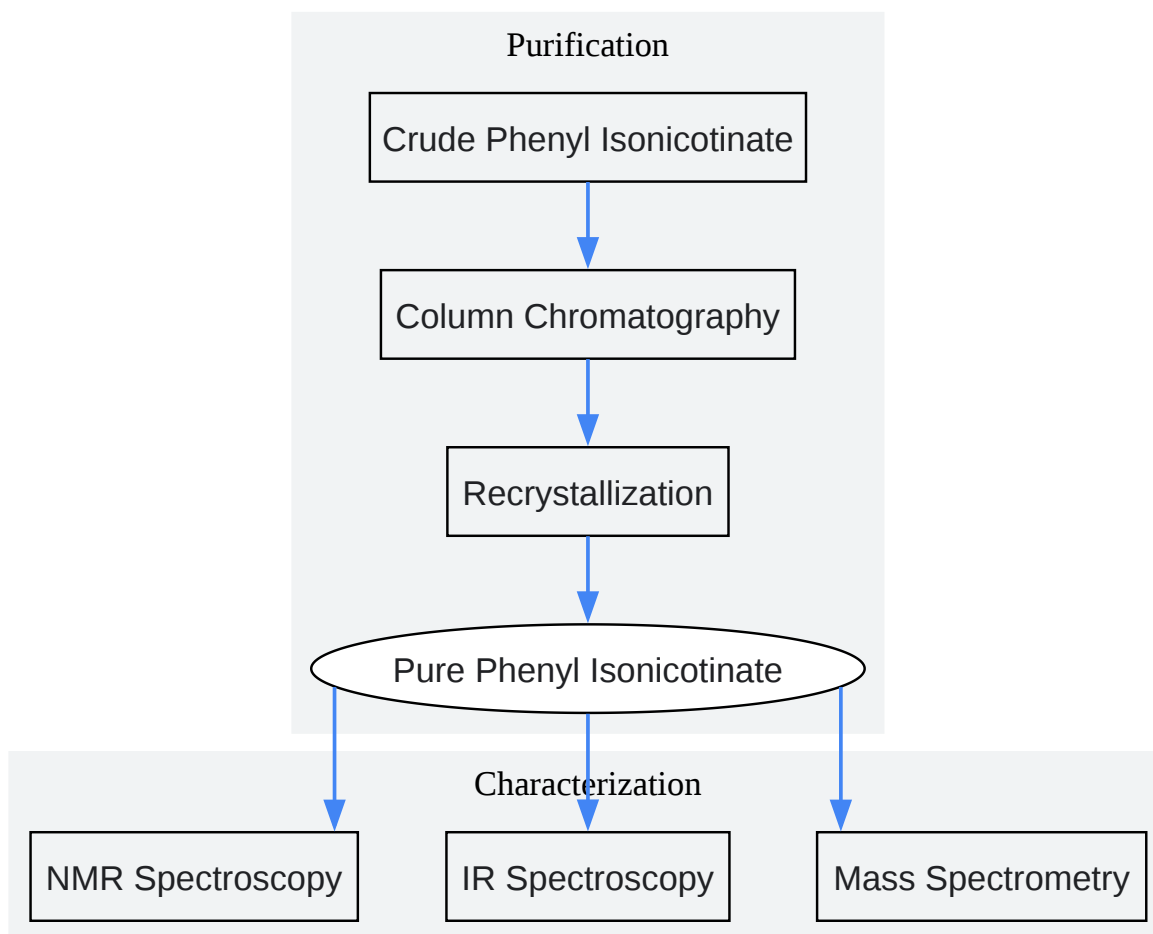
Recrystallization

- Dissolve the purified **Phenyl isonicotinate** in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized **Phenyl isonicotinate** should be confirmed by spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to confirm the chemical structure. The ^1H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the phenyl group.[5]
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the ester carbonyl group (C=O) around $1730\text{-}1750\text{ cm}^{-1}$, as well as bands corresponding to the C-O stretching and the aromatic C-H and C=C bonds.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of **Phenyl isonicotinate** (199.21 g/mol).



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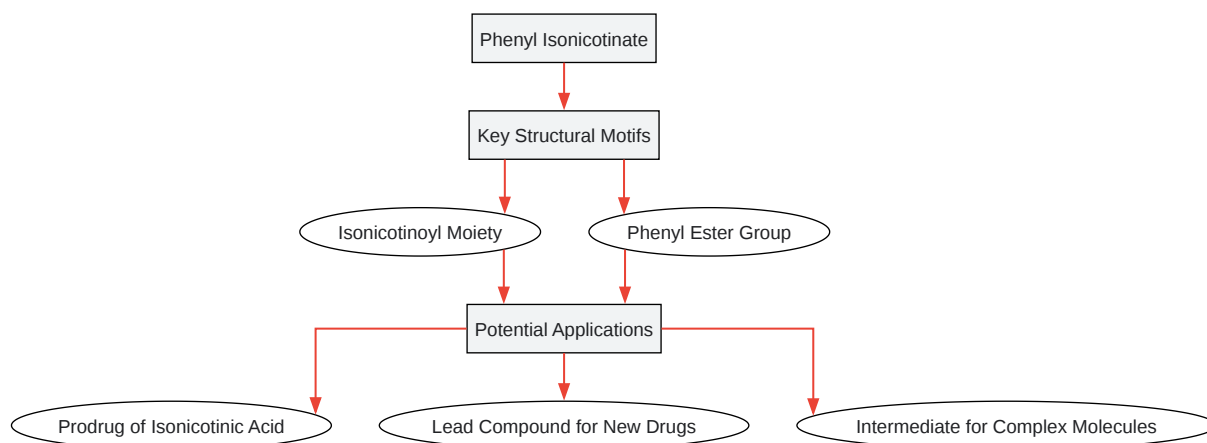
Purification and Characterization Workflow.

Applications in Drug Development and Research

While specific biological activities of **Phenyl isonicotinate** are not extensively documented, its structural motifs—the pyridine ring and the phenyl ester group—are present in numerous biologically active compounds. Isonicotinic acid derivatives, most notably isoniazid, are cornerstone drugs in the treatment of tuberculosis.[6] The isonicotinoyl moiety is a key pharmacophore that, after metabolic activation, inhibits mycolic acid synthesis, an essential component of the mycobacterial cell wall.[6]

Furthermore, the phenyl group is a common scaffold in medicinal chemistry. The ester linkage in **Phenyl isonicotinate** can be susceptible to hydrolysis by esterases in vivo, potentially releasing isonicotinic acid and phenol. This suggests that **Phenyl isonicotinate** could be investigated as a prodrug of isonicotinic acid or as a lead compound for the development of new therapeutic agents. Its physicochemical properties, such as lipophilicity, can be fine-tuned by modifying the phenyl ring, which is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles.

The synthesis of various esters and amides of isonicotinic acid has been a strategy to develop new compounds with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] Therefore, **Phenyl isonicotinate** serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.



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Potential Applications of **Phenyl Isonicotinate**.

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